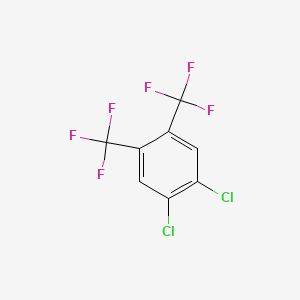
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene
Descripción general
Descripción
“1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H2Cl2F6 . It is a liquid at ambient temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “1,4-Bis(trifluoromethyl)benzene”, has been synthesized using a variety of methods . Single crystals of each compound were grown from dilute THF solution .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two chlorine atoms and two trifluoromethyl groups . The exact 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . It has a molecular weight of 283 .Aplicaciones Científicas De Investigación
Synthesis of Benzyne Precursors and Luminescent Materials
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene is utilized in the synthesis of efficient benzyne precursors and luminescent π-conjugated materials. This compound can be prepared from 1,2-dibromobenzene, chlorotrimethylsilane, and magnesium, offering milder reaction conditions and avoiding carcinogenic solvents like hexamethylphosphoramide (Lorbach, Reus, Bolte, Lerner, & Wagner, 2010).
Novel Pesticide Synthesis
The compound is instrumental in synthesizing novel pesticides like Bistrifluron. Its process involves a series of reactions, including nitrating 3,5-bis-(trifluoromethyl)benzene and reducing it to 3,5-bis-(trifluoromethy)-aniline, followed by further chemical transformations to produce Bistrifluron (Liu An-chan, 2015).
Creation of Fluorine-containing Polymers
This compound contributes to the synthesis of novel fluorine-containing polyetherimides. These compounds are produced through reactions with hydroquinone, 2-chloro-5-nitrobenzene trifluoride, and others, resulting in polymers with unique properties (Yu Xin-hai, 2010).
Catalysis in Baeyer-Villiger Reactions
In catalysis, the compound forms seleninic acid, which serves as a highly reactive and selective catalyst for the Baeyer-Villiger oxidation of carbonyl compounds. This demonstrates its utility in specialized organic reactions (ten Brink, Vis, Arends, & Sheldon, 2001).
Synthesis of 1,2-Difluoro-1,2-bis(pentafluorophenyl)dichlorane
This compound is also involved in the synthesis of organic polyvalent chlorine compounds like 1,2-Difluoro-1,2-bis(pentafluorophenyl)dichlorane. Its synthesis demonstrates the challenges in purification due to the closeness in retention time with chloropentafluorobenzene (Obaleye & Sams, 1984).
Synthesis of Monofluorophosphines
This compound is used in the preparation of monofluorophosphines. These compounds are significant in the formation of platinum complexes, showcasing its role in advanced chemical synthesis (Heuer, Jones, & Schmutzler, 1990).
Safety and Hazards
This compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P302+P352, and P362+P364, indicating that protective gloves should be worn, and if on skin, wash with plenty of water .
Propiedades
IUPAC Name |
1,2-dichloro-4,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLISUPNJJTGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)
![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)

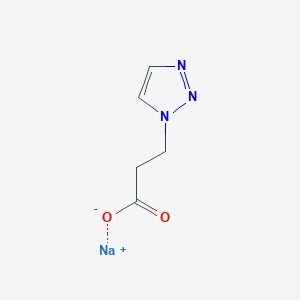

![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)
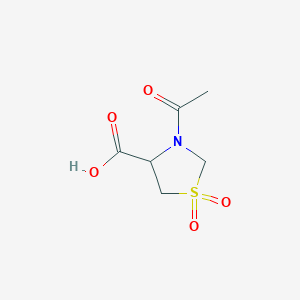

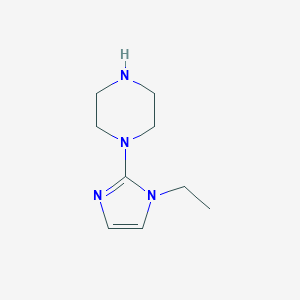
![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

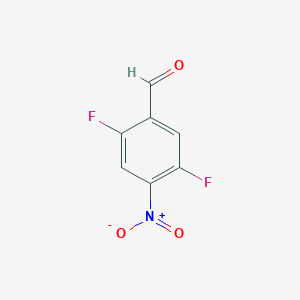
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)